Cas no 333340-82-2 (4-(Cyclohexylamino)-3-nitrobenzoic acid)
4-(Cyclohexylamino)-3-nitrobenzoic acid Chemical and Physical Properties
Names and Identifiers
-
- 4-(Cyclohexylamino)-3-nitrobenzoic acid
- 4-cyclohexylamino-3-nitrobenzoic acid
- 4-cyclohexylamino-3-nitro-benzoic acid
- AC1MJTNN
- BBL025724
- Oprea1_381920
- SBB072347
- STL356762
- SureCN2030586
- MFCD01156576
- SR-01000361498-1
- Benzoic acid, 4-(cyclohexylamino)-3-nitro-
- DTXSID30389456
- LS-06151
- DB-112876
- 333340-82-2
- 4-(cyclohexylamino)-3-nitrobenzoicacid
- AKOS000215618
- WAY-304680
- CS-0318070
- SR-01000361498
- AKOS015965523
- SCHEMBL2030586
-
- MDL: MFCD01156576
- Inchi: 1S/C13H16N2O4/c16-13(17)9-6-7-11(12(8-9)15(18)19)14-10-4-2-1-3-5-10/h6-8,10,14H,1-5H2,(H,16,17)
- InChI Key: FURGMJHUORLUHU-UHFFFAOYSA-N
- SMILES: [O-][N+](C1C=C(C(=O)O)C=CC=1NC1CCCCC1)=O
Computed Properties
- Exact Mass: 264.11108
- Monoisotopic Mass: 264.11100700g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 19
- Rotatable Bond Count: 4
- Complexity: 336
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.6
- Topological Polar Surface Area: 95.2Ų
Experimental Properties
- PSA: 92.47
4-(Cyclohexylamino)-3-nitrobenzoic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | C995948-2.5mg |
4-(Cyclohexylamino)-3-nitrobenzoic Acid |
333340-82-2 | 2.5mg |
$ 50.00 | 2022-06-06 | ||
| TRC | C995948-5mg |
4-(Cyclohexylamino)-3-nitrobenzoic Acid |
333340-82-2 | 5mg |
$ 65.00 | 2022-06-06 | ||
| TRC | C995948-25mg |
4-(Cyclohexylamino)-3-nitrobenzoic Acid |
333340-82-2 | 25mg |
$ 80.00 | 2022-06-06 | ||
| Alichem | A019093777-1g |
4-(Cyclohexylamino)-3-nitrobenzoic acid |
333340-82-2 | 95% | 1g |
$192.92 | 2023-09-02 | |
| Chemenu | CM154632-5g |
4-(Cyclohexylamino)-3-nitrobenzoic acid |
333340-82-2 | 95% | 5g |
$*** | 2023-05-30 | |
| eNovation Chemicals LLC | Y1257552-25mg |
4-CYCLOHEXYLAMINO-3-NITRO-BENZOIC ACID |
333340-82-2 | 98%(HPLC) | 25mg |
$160 | 2024-06-06 | |
| eNovation Chemicals LLC | Y1257552-100mg |
4-CYCLOHEXYLAMINO-3-NITRO-BENZOIC ACID |
333340-82-2 | 98%(HPLC) | 100mg |
$205 | 2024-06-06 | |
| eNovation Chemicals LLC | Y1257552-250mg |
4-CYCLOHEXYLAMINO-3-NITRO-BENZOIC ACID |
333340-82-2 | 98%(HPLC) | 250mg |
$345 | 2024-06-06 | |
| eNovation Chemicals LLC | Y1257552-1g |
4-CYCLOHEXYLAMINO-3-NITRO-BENZOIC ACID |
333340-82-2 | 98%(HPLC) | 1g |
$780 | 2024-06-06 | |
| Chemenu | CM154632-5g |
4-(Cyclohexylamino)-3-nitrobenzoic acid |
333340-82-2 | 95% | 5g |
$634 | 2021-06-15 |
4-(Cyclohexylamino)-3-nitrobenzoic acid Related Literature
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Somenath Panda,Kaushik Kundu,Anusha Basaiahgari,Sanjib Senapati,Ramesh L. Gardas New J. Chem., 2018,42, 7105-7118
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Lei Yang,Yuan Zeng,Haibo Wu,Chunwu Zhou,Lei Tao J. Mater. Chem. B, 2020,8, 1383-1388
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Wenjie Zhao,Hua Hou,Yuchun Jin,Zhixiang Zeng,Xuedong Wu,Qunji Xue RSC Adv., 2014,4, 60307-60315
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Shivani Sharma,Chia-Ming Wu,Ranjit T. Koodali,N. Rajesh RSC Adv., 2016,6, 26668-26678
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Yu-Nong Li,Liang-Nian He,Xian-Dong Lang,Xiao-Fang Liu,Shuai Zhang RSC Adv., 2014,4, 49995-50002
Additional information on 4-(Cyclohexylamino)-3-nitrobenzoic acid
Introduction to 4-(Cyclohexylamino)-3-nitrobenzoic Acid (CAS No. 333340-82-2)
4-(Cyclohexylamino)-3-nitrobenzoic acid, identified by its Chemical Abstracts Service (CAS) number 333340-82-2, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the class of nitrobenzoic acids, characterized by the presence of a nitro group and an amino substituent, which contribute to its unique chemical properties and potential biological activities.
The structural motif of 4-(Cyclohexylamino)-3-nitrobenzoic acid consists of a benzoic acid backbone, with a nitro group (-NO₂) at the 3-position and a cyclohexylamino group (-NH-Cyclohexyl) at the 4-position. This specific arrangement imparts distinct physicochemical properties, including moderate solubility in polar organic solvents and a certain degree of stability under standard laboratory conditions. The presence of both electron-withdrawing (nitro) and electron-donating (cyclohexylamino) groups makes this compound an intriguing candidate for further exploration in drug discovery and synthetic chemistry.
In recent years, there has been growing interest in nitroaromatic compounds due to their versatile applications in medicinal chemistry. The nitro group in 4-(Cyclohexylamino)-3-nitrobenzoic acid can be reduced to an amine, which is a common strategy in the synthesis of pharmacologically active molecules. This reactivity has made it a valuable intermediate in the preparation of more complex derivatives with potential therapeutic benefits.
One of the most compelling aspects of 4-(Cyclohexylamino)-3-nitrobenzoic acid is its potential role as a precursor in the development of novel drugs. Researchers have been exploring its derivatives for their pharmacological properties, particularly in the context of anti-inflammatory, analgesic, and antioxidant applications. The cyclohexylamino group, in particular, is known to enhance metabolic stability and bioavailability, making it an attractive feature for drug design.
Recent studies have highlighted the importance of nitrobenzoic acids in medicinal chemistry. For instance, modifications of the nitro group have been shown to influence binding affinity and selectivity towards biological targets. This has led to the investigation of 4-(Cyclohexylamino)-3-nitrobenzoic acid as a scaffold for developing small-molecule inhibitors targeting various enzymes and receptors involved in human diseases. The versatility of this compound lies in its ability to undergo selective functionalization at multiple sites, allowing chemists to tailor its properties for specific applications.
The synthesis of 4-(Cyclohexylamino)-3-nitrobenzoic acid typically involves multi-step organic reactions starting from commercially available benzoic acid derivatives. The introduction of the nitro group is commonly achieved through electrophilic aromatic substitution reactions, while the cyclohexylamino group can be installed via nucleophilic substitution or reductive amination techniques. These synthetic pathways highlight the compound's accessibility and utility as a building block in pharmaceutical research.
From a biological perspective, 4-(Cyclohexylamino)-3-nitrobenzoic acid has demonstrated promising activities in preclinical models. Its derivatives have shown efficacy in reducing inflammation by modulating cytokine production and inhibiting key inflammatory enzymes such as COX-2 and LOX. Additionally, some studies suggest that this compound may exhibit antioxidant properties by scavenging reactive oxygen species (ROS), thereby protecting cells from oxidative damage.
The pharmacokinetic profile of 4-(Cyclohexylamino)-3-nitrobenzoic acid is another area of interest. The cyclohexylamino group contributes to good oral bioavailability, while the nitro group can influence metabolic clearance rates. These factors are critical considerations when designing drug candidates intended for systemic administration. Further pharmacokinetic studies are needed to fully understand how this compound behaves within biological systems.
In conclusion, 4-(Cyclohexylamino)-3-nitrobenzoic acid (CAS No. 333340-82-2) represents a significant compound in pharmaceutical chemistry with diverse applications ranging from intermediate synthesis to drug development. Its unique structural features make it a valuable tool for researchers exploring new therapeutic strategies. As advancements continue to emerge in medicinal chemistry, compounds like this are poised to play an increasingly important role in addressing unmet medical needs.
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